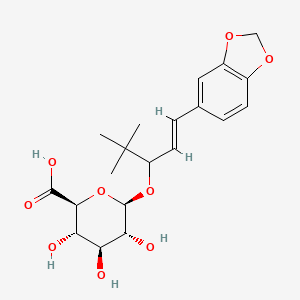
Clopidogrel Thiol Metabolite H4 Isomer Formate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Clopidogrel Thiol Metabolite H4 Isomer is a pharmacologically active metabolite of Clopidogrel . It is one of the four diastereoisomers referred to as H1 to H4 . The chemical name of this compound is (Z)-2- (®-1- ((S)-1- (2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid compound with 2,2,2-trifluoroacetic acid (1:1) .
Synthesis Analysis
The synthesis of Clopidogrel Thiol Metabolite H4 Isomer involves metabolic activation of the drug Clopidogrel . The concentrations of Clopidogrel and its metabolites were determined using a validated high-performance liquid chromatography method with tandem mass spectrometry .Molecular Structure Analysis
The molecular structure of Clopidogrel Thiol Metabolite H4 Isomer is characterized by a thiol function, which is highly reactive . The structure is of S configuration at C7 and Z configuration at C3–C16 double bound .Chemical Reactions Analysis
Clopidogrel is metabolized to a mixture of four diastereoisomers referred to as H1 to H4 . The most sensitive mass transition was from m/z 322.1 to 212 for clopidogrel, from m/z 504.1 to 155 for the CTM iso-mers, from m/z 308.1 to 198 for CLPM and from m/z 332.1 to 95 for the internal standard .Mechanism of Action
Future Directions
The future directions in the research of Clopidogrel Thiol Metabolite H4 Isomer could involve further studies on its pharmacokinetics and pharmacodynamics, especially in relation to Clopidogrel resistance . Additionally, more research could be conducted to explore the correlation between the Cmax of the active H4 isomer and platelet aggregation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Thiol Metabolite H4 Isomer Formate Salt involves the conversion of the starting material, Clopidogrel, into its thiol metabolite, followed by the formation of the H4 isomer and subsequent reaction with formic acid to form the formate salt.", "Starting Materials": [ "Clopidogrel", "Thiol reagent", "HCl", "NaOH", "Formic acid", "Methanol", "Acetone" ], "Reaction": [ "Clopidogrel is treated with a thiol reagent in the presence of HCl to form the thiol metabolite.", "The thiol metabolite is then treated with NaOH to form the H4 isomer.", "The H4 isomer is reacted with formic acid in methanol to form the formate salt.", "The formate salt is then purified using acetone and dried to obtain the final product." ] } | |
CAS RN |
1801260-45-6 |
Molecular Formula |
C₁₆H₁₈ClNO₄S (CH ₂O₂) |
Molecular Weight |
355.844603 |
synonyms |
(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid Formate Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





